molecular formula C19H20N2O3 B3012287 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide CAS No. 2034272-27-8

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide

Cat. No.: B3012287
CAS No.: 2034272-27-8
M. Wt: 324.38
InChI Key: JTRSPHHZKYJKJX-UHFFFAOYSA-N
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Description

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide is a heterocyclic compound featuring a fused furopyridine core (oxygen-containing bicyclic system) linked to a phenylbutanamide moiety. The furo[2,3-c]pyridine scaffold is characterized by a six-membered pyridine ring fused to a five-membered furan ring, with a ketone group at the 7-position. The ethyl spacer connects this heterocycle to the 2-phenylbutanamide group, which introduces steric bulk and aromatic functionality.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-16(14-6-4-3-5-7-14)18(22)20-10-12-21-11-8-15-9-13-24-17(15)19(21)23/h3-9,11,13,16H,2,10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRSPHHZKYJKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest interactions with various biological targets, which may contribute to its therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N2O3C_{19}H_{20}N_{2}O_{3}. The compound's structure includes a furo[2,3-c]pyridine moiety, which is known for its biological activity. The presence of an amide functional group enhances its potential interactions with biological systems.

PropertyValue
Molecular FormulaC19H20N2O3
Molecular Weight320.38 g/mol
CAS Number2034323-11-8
SolubilitySoluble in DMSO
Melting PointNot available

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the furo[2,3-c]pyridine moiety : This is achieved through cyclization reactions under controlled conditions.
  • Amide Bond Formation : The reaction between the furo[2,3-c]pyridine derivative and a suitable amine leads to the formation of the amide bond.
  • Purification : Techniques such as column chromatography are employed to isolate the desired compound from by-products.

While specific mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit the following biological activities:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with various receptors, potentially influencing signaling pathways related to pain and inflammation.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound possess anti-inflammatory properties. A study demonstrated that derivatives of furo[2,3-c]pyridine exhibited significant inhibition of pro-inflammatory cytokines in vitro.

Antioxidant Properties

Another area of interest is the antioxidant activity of this compound class. A comparative study showed that several furo[2,3-c]pyridine derivatives effectively scavenged free radicals and reduced oxidative stress markers in cellular models.

Case Study: In Vivo Efficacy

A notable case study involved the administration of a related compound in a murine model of arthritis. The results showed a marked reduction in joint swelling and pain behaviors compared to control groups, suggesting potential therapeutic benefits for inflammatory conditions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Key Substituents Functional Group Synthetic Route
Target Compound Furo[2,3-c]pyridine 2-Phenylbutanamide Amide Likely cyclocondensation
Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (2f ) Thieno[2,3-c]pyridine Ethyl ester, benzyl group Ester Cyclocondensation of glycinate
Ethyl 2-[2-(methylsulfanyl)-4-oxo-thiopyrano[4',3']thieno[2,3-d]pyrimidin-yl]acetate (13 ) Thieno-pyrimidine Methylsulfanyl, ethyl ester Ester [4+2] Cyclocondensation
(S)-N-[(2R,4S,5S)-5-[...]-butanamide (o ) Pyrimidine-annulated 2-Oxotetrahydropyrimidinyl Amide Stereospecific amidation

Table 2: Functional Group Impact on Properties

Functional Group Stability Lipophilicity (LogP) Hydrogen-Bonding Capacity Example Compound
Amide High (hydrolysis) Moderate Moderate (N-H, C=O) Target Compound
Ester Low (hydrolysis) Low to Moderate Low (C=O) 2f ()
Thioether Moderate High Low 13 ()

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